Ancriviroc: A Deep Dive into the Mechanism of Action
Ancriviroc: A Deep Dive into the Mechanism of Action
An in-depth guide to the mechanism of action of Ancriviroc, a CCR5 antagonist for HIV-1 therapy.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ancriviroc (formerly known as SCH 351125 or SCH-C) is a small molecule antagonist of the C-C chemokine receptor type 5 (CCR5).[1] It belongs to a class of antiretroviral drugs known as entry inhibitors, which block the Human Immunodeficiency Virus type 1 (HIV-1) from entering and infecting host immune cells. The most prevalent strains of HIV-1, particularly those responsible for initial transmission, are R5-tropic, meaning they require the CCR5 receptor, in addition to the primary CD4 receptor, to gain entry into target cells like T-lymphocytes and macrophages. By targeting this host cell protein, Ancriviroc presents a distinct mechanism compared to traditional antiretrovirals that target viral enzymes. This guide provides a detailed technical overview of Ancriviroc's mechanism of action, supported by quantitative data, experimental methodologies, and pathway visualizations.
Core Mechanism: Allosteric Inhibition of HIV-1 Entry
The primary mechanism of Ancriviroc is the allosteric, non-competitive antagonism of the CCR5 receptor. This prevents the virus from completing the multi-step entry process.
The HIV-1 Entry Cascade (R5-Tropic):
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Attachment: The viral envelope glycoprotein, gp120, first binds to the CD4 receptor on the surface of a host T-cell.
-
Conformational Change: This initial binding induces a significant conformational change in gp120, exposing a binding site for a co-receptor.
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Co-receptor Binding: The reconfigured gp120 then engages with the CCR5 co-receptor. This interaction is critical for R5-tropic viruses.
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Fusion: The gp120-CCR5 binding triggers another conformational change, this time in the viral transmembrane glycoprotein, gp41. This change exposes a fusion peptide which inserts into the host cell membrane, bringing the viral and cellular membranes together and allowing the viral core to enter the cytoplasm.[2]
Ancriviroc's Point of Intervention: Ancriviroc does not compete with gp120 for the same binding site on CCR5. Instead, it binds to a deep, hydrophobic pocket within the transmembrane helices (specifically, a cavity formed by helices 1, 2, 3, and 7) of the CCR5 receptor.[3][4] This allosteric binding locks the receptor in a conformation that is not recognized by the CD4-bound gp120 complex.[5][6] By preventing the gp120-CCR5 interaction, Ancriviroc effectively halts the entry cascade before viral fusion can occur.[3]
Quantitative Analysis of Antiviral Activity
The potency of Ancriviroc (SCH-C) has been quantified through various in vitro assays, primarily focusing on its ability to inhibit viral replication in peripheral blood mononuclear cells (PBMCs) and to block gp120 binding.
Table 1: In Vitro Inhibitory Activity of Ancriviroc (SCH-C) and Related Compounds
| Compound | Assay Type | Target/Virus | Potency (IC₅₀ / EC₅₀) | Reference |
| Ancriviroc (SCH-C) | HIV-1 Replication (PBMC) | R5 Clinical Isolate | 2 - 23 nM | [7] |
| Ancriviroc (SCH-C) | HIV-1 Replication (PBMC) | HIV-1JR-FL | 6.1 nM | [3] |
| Ancriviroc (SCH-C) | Single-Cycle Entry | HIV-1JR-FL Env | 13.4 nM | [3] |
| Ancriviroc (SCH-C) | gp120-CCR5 Binding | gp120JR-FL | 19.3 nM | [3] |
| Vicriviroc (SCH-D) | HIV-1 Replication (PBMC) | Panel of 30 R5 Isolates | 0.04 - 2.3 nM (Geo. Mean) | [8] |
Note: IC₅₀ (half-maximal inhibitory concentration) and EC₅₀ (half-maximal effective concentration) are measures of a drug's potency. Vicriviroc (SCH-D) is a second-generation successor to Ancriviroc and was found to be 2- to 40-fold more potent than Ancriviroc (SCH-C) in direct comparative assays.[8]
Experimental Protocols
The characterization of Ancriviroc's mechanism relies on several key experimental methodologies.
Radioligand Competition Binding Assay
This assay quantifies the ability of an unlabeled compound (Ancriviroc) to compete with a radiolabeled ligand (e.g., ¹²⁵I-MIP-1α or ³H-maraviroc) for binding to the CCR5 receptor.
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Objective: To determine the binding affinity (Kᵢ) of Ancriviroc for the CCR5 receptor.
-
Methodology:
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Membrane Preparation: Cell membranes are prepared from a cell line engineered to express high levels of human CCR5. The total protein concentration is quantified (e.g., via BCA assay).[9]
-
Assay Setup: In a 96-well plate, a constant concentration of CCR5-expressing cell membranes and a fixed concentration of a high-affinity CCR5 radioligand are incubated with serial dilutions of Ancriviroc.[10]
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Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.[9]
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Separation: The reaction is terminated by rapid vacuum filtration through a glass fiber filter plate. This separates the receptor-bound radioligand from the unbound radioligand. The filters are washed with ice-cold buffer to remove non-specific binding.[9]
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of Ancriviroc that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[10]
-
HIV-1 Replication Assay in PBMCs
This assay measures the ability of a drug to inhibit HIV-1 replication in its primary target cells.
-
Objective: To determine the antiviral potency (EC₅₀) of Ancriviroc against various HIV-1 isolates.
-
Methodology:
-
Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy, HIV-negative donors. The T-cells within the PBMC population are stimulated with phytohemagglutinin (PHA) and cultured in the presence of Interleukin-2 (IL-2) to make them susceptible to HIV-1 infection.[11][12]
-
Assay Setup: Stimulated PBMCs are plated in a 96-well plate. Serial dilutions of Ancriviroc are added to the wells.
-
Infection: A standardized amount of an R5-tropic HIV-1 laboratory strain or clinical isolate is added to each well.[13]
-
Incubation: The cultures are incubated for several days (typically 7-8 days) to allow for multiple rounds of viral replication.[14]
-
Quantification: Viral replication is measured by quantifying the amount of HIV-1 p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).[12][13]
-
Data Analysis: The concentration of Ancriviroc that results in a 50% reduction in p24 antigen levels compared to the no-drug control is calculated as the EC₅₀.
-
Phenotypic Co-receptor Tropism Assay (e.g., Trofile® Assay)
This assay is crucial for clinical application, as it determines whether a patient's viral population uses CCR5, making them eligible for treatment with a CCR5 antagonist.[15]
-
Objective: To determine the co-receptor usage (tropism) of a patient's HIV-1 population.
-
Methodology:
-
Sample Collection: A blood sample is collected from the HIV-1 infected patient. The assay requires a plasma viral load of at least 1,000 copies/mL.[16]
-
RNA Extraction & Amplification: Viral RNA is extracted from the plasma. The env gene, which codes for the gp120 and gp41 proteins, is amplified using reverse transcription PCR (RT-PCR).
-
Pseudovirus Creation: The amplified patient-derived env genes are inserted into a replication-defective HIV-1 vector that contains a reporter gene (e.g., luciferase). This creates a library of "pseudoviruses" that have the patient's envelope proteins but can only undergo a single round of infection.[15]
-
Infection of Target Cells: The pseudoviruses are used to infect two different engineered cell lines: one that expresses CD4 and CCR5, and another that expresses CD4 and CXCR4.
-
Reporter Gene Measurement: After an incubation period, the cells are lysed, and the reporter gene activity (e.g., light emission from luciferase) is measured.
-
Tropism Determination:
-
Mechanisms of Resistance
While Ancriviroc targets a host protein, which is less prone to mutation than viral enzymes, HIV-1 can still develop resistance. The primary mechanisms do not involve mutation of the CCR5 receptor itself, but rather adaptations by the viral envelope.[18]
-
Utilization of the Inhibitor-Bound Receptor: The most common mechanism for resistance to small-molecule allosteric inhibitors involves mutations in the V3 loop of gp120. These changes allow the viral envelope to recognize and use the Ancriviroc-bound conformation of CCR5 for entry, albeit often with reduced efficiency.[19] This results in a plateau of incomplete viral inhibition at high drug concentrations rather than a complete blockage.
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Tropism Switch: Less commonly, the virus may evolve to use the CXCR4 co-receptor instead of CCR5. This renders the entire class of CCR5 antagonists ineffective.[18][20] This is why tropism testing is essential before initiating therapy.[15]
Conclusion
Ancriviroc embodies a sophisticated antiviral strategy, targeting a host-cell factor to prevent the initial and essential step of HIV-1 entry. Its mechanism as an allosteric, non-competitive antagonist of the CCR5 receptor is well-characterized. By binding within the transmembrane domain, it induces a conformational change that prevents gp120 engagement, effectively blocking R5-tropic viral entry. Quantitative assays demonstrate its potent, nanomolar-level activity. Understanding the detailed experimental protocols used to characterize Ancriviroc and the potential viral resistance pathways is critical for the ongoing development and strategic deployment of CCR5 antagonists in the fight against HIV-1.
References
- 1. ancriviroc | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of the Mechanism by Which the Small-Molecule CCR5 Antagonists SCH-351125 and SCH-350581 Inhibit Human Immunodeficiency Virus Type 1 Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric Model of Maraviroc Binding to CC Chemokine Receptor 5 (CCR5) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allosteric model of maraviroc binding to CC chemokine receptor 5 (CCR5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure of the CCR5 chemokine receptor – HIV entry inhibitor Maraviroc complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Structure-Based Design and Development of Chemical Probes Targeting Putative MOR-CCR5 Heterodimers to Inhibit Opioid Exacerbated HIV-1 Infectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hiv.lanl.gov [hiv.lanl.gov]
- 12. researchgate.net [researchgate.net]
- 13. hiv.lanl.gov [hiv.lanl.gov]
- 14. Neutralization of HIV-1 Infection of Human Peripheral Blood Mononuclear Cells (PBMC) | Springer Nature Experiments [experiments.springernature.com]
- 15. Laboratory Testing: Co-Receptor Tropism Assays | NIH [clinicalinfo.hiv.gov]
- 16. monogrambio.labcorp.com [monogrambio.labcorp.com]
- 17. bcbsm.com [bcbsm.com]
- 18. HIV-1 Entry, Inhibitors, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. HIV-1 Entry, Inhibitors, and Resistance [ouci.dntb.gov.ua]
